![molecular formula C22H16BrN3OS B4691049 1-(4-bromophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4691049.png)
1-(4-bromophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]ethanone
Overview
Description
1-(4-bromophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]ethanone, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been extensively studied for its potential therapeutic applications in various types of cancer, including breast cancer, leukemia, and lymphoma.
Mechanism of Action
1-(4-bromophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]ethanone binds to the active site of glutaminase and inhibits its activity, thereby reducing the conversion of glutamine to glutamate. This leads to a decrease in the levels of glutamate and downstream metabolites, which are essential for the survival and proliferation of cancer cells. This compound has been shown to selectively target cancer cells that are dependent on glutamine metabolism, while sparing normal cells.
Biochemical and Physiological Effects:
This compound has been shown to induce metabolic stress in cancer cells by reducing the levels of glutamate and downstream metabolites. This leads to the activation of the AMP-activated protein kinase (AMPK) pathway, which is a key regulator of cellular energy homeostasis. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-(4-bromophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]ethanone is its specificity for glutaminase and its ability to selectively target cancer cells that are dependent on glutamine metabolism. This compound has also been shown to enhance the efficacy of other anticancer drugs, which could be useful in combination therapy. However, this compound has limited solubility in aqueous solutions, which could affect its bioavailability and pharmacokinetics. In addition, this compound has been shown to induce cytotoxicity in normal cells at high concentrations, which could limit its therapeutic potential.
Future Directions
For 1-(4-bromophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]ethanone research could include the development of more potent and selective analogs that have improved solubility and pharmacokinetics. This compound could also be studied in combination with other targeted therapies or immunotherapies to enhance its efficacy and reduce toxicity. In addition, this compound could be studied in the context of metabolic reprogramming in cancer, which could provide insights into the mechanisms of tumor progression and resistance to therapy.
Scientific Research Applications
1-(4-bromophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been extensively studied for its potential therapeutic applications in various types of cancer. In vitro studies have shown that this compound inhibits glutaminase activity and reduces the proliferation of cancer cells that are dependent on glutamine metabolism. In vivo studies have demonstrated that this compound can inhibit tumor growth and prolong survival in mouse models of breast cancer, leukemia, and lymphoma. This compound has also been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and paclitaxel.
properties
IUPAC Name |
1-(4-bromophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3OS/c23-18-13-11-16(12-14-18)20(27)15-28-22-25-24-21(17-7-3-1-4-8-17)26(22)19-9-5-2-6-10-19/h1-14H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIHGAYTYJSSDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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